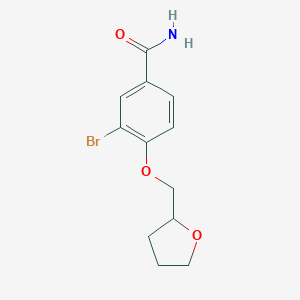![molecular formula C18H17N5O5S B267678 N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B267678.png)
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide, also known as GSK-J4, is a potent and selective inhibitor of the histone demethylase KDM6B. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is a potent and selective inhibitor of the histone demethylase KDM6B, also known as JMJD3. KDM6B is a key regulator of gene expression, and its dysregulation has been implicated in various diseases, including cancer, inflammation, and neurodegenerative disorders. By inhibiting KDM6B, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide can modulate the expression of genes involved in these diseases, leading to beneficial effects.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been shown to have several biochemical and physiological effects. It can modulate the expression of genes involved in inflammation, cancer, and neurodegenerative disorders, leading to anti-inflammatory, anti-cancer, and neuroprotective effects. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of immune cells into inflamed tissues. In addition, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of KDM6B, making it suitable for studying the role of KDM6B in various diseases. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide is also available in high purity and can be synthesized in large quantities, making it suitable for large-scale experiments. However, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has some limitations for lab experiments. It is a small molecule and may have off-target effects, which can complicate the interpretation of experimental results. In addition, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide. One area of interest is the role of KDM6B in cancer metastasis and the potential of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide as a therapeutic agent for metastatic cancer. Another area of interest is the potential of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide as a neuroprotective agent in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, the development of more potent and selective KDM6B inhibitors, based on the structure of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide, is an area of active research.
Synthesemethoden
The synthesis of N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide involves several steps, including the preparation of the key intermediate 4-(4-aminophenyl)-2,6-dimethoxypyrimidine, which is then coupled with 4-(bromomethyl)benzenesulfonyl chloride to form the target compound. The final product is purified by column chromatography to obtain a white powder with a purity of over 99%. The synthesis method has been optimized to yield N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide in high yields and purity, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects in several animal models of inflammatory diseases, including rheumatoid arthritis, colitis, and sepsis. N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide has been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide |
|---|---|
Molekularformel |
C18H17N5O5S |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H17N5O5S/c1-27-16-10-15(21-18(22-16)28-2)23-29(25,26)14-7-5-13(6-8-14)20-17(24)12-4-3-9-19-11-12/h3-11H,1-2H3,(H,20,24)(H,21,22,23) |
InChI-Schlüssel |
SEXORZHRAGGLRO-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)OC |
Kanonische SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267598.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)

![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)